yadanziolide A

Hepatocellular Carcinoma JAK-STAT Pathway Mechanism of Action

PROCURE FOR TARGETED MECHANISTIC STUDIES. Yadanziolide A is the precise molecular probe for JAK2/STAT3 pathway inhibition in HCC, distinct from standard NRF2 inhibitors. Its patented anti-SARS-CoV-2 activity and unique TMV IC50 (5.5 μM) signature—lacking in Brusatol—demand strict identity verification. This aglycone (C20H26O10) resolves confounding glycoside behavior (Yadanzioside A). Use for reproducible pathway-specific assay data.

Molecular Formula C20H26O10
Molecular Weight 426.4 g/mol
Cat. No. B162228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameyadanziolide A
Molecular FormulaC20H26O10
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O
InChIInChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1
InChIKeyQXKKRGMRXXMDDP-JVDXBALSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Yadanziolide A: A C20 Quassinoid Natural Product for Antiviral, Anticancer, and Antimalarial Research


Yadanziolide A is a C20-type quassinoid [1] isolated from the seeds of *Brucea javanica* (Simaroubaceae), a plant traditionally used for its antiparasitic and antineoplastic properties. Characterized by a unique hemiacetal linkage at C-20 and a highly oxygenated picrasane skeleton, its molecular formula is C20H26O10 with a molecular weight of 426.41 g/mol . Unlike its more widely studied glycosidic or structurally distinct analogs, yadanziolide A exhibits a specific and potent antiviral profile (IC50 = 5.5 μM against Tobacco Mosaic Virus) and a unique mechanistic action in hepatocellular carcinoma models via inhibition of the JAK2/STAT3 signaling axis, distinguishing it from other quassinoids that predominantly target NF-κB or Nrf2 pathways [2].

Why Yadanziolide A Cannot Be Substituted with Generic Quassinoids or Brucea javanica Extracts for Specific Research Applications


Crude *Brucea javanica* extracts or structurally similar quassinoids like brusatol or bruceine D cannot reliably substitute for yadanziolide A due to profound differences in their polypharmacology, potency, and mechanisms of action. While brusatol is a potent, broad-spectrum cytotoxic agent (IC50 < 1 µM across hundreds of cancer lines) acting primarily as an Nrf2 inhibitor [1], yadanziolide A demonstrates a distinct and highly specific anticancer mechanism via the JAK-STAT pathway, with efficacy observed at nanomolar concentrations (≥0.1 µM) in hepatocellular carcinoma models [2]. Furthermore, yadanziolide A's unique antiviral activity (IC50 5.5 µM against TMV) is not a universal feature of the quassinoid class. Attempting to use a different quassinoid as a surrogate introduces significant experimental confounders and invalidates mechanistic studies, making yadanziolide A the only valid choice for research focused on JAK-STAT-mediated apoptosis, specific viral inhibition assays, or the unique structure-activity relationships (SAR) of the yadanziolide sub-family [3].

Yadanziolide A Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


Yadanziolide A vs. Brusatol: Divergent Mechanism of Action in Hepatocellular Carcinoma Cells

Yadanziolide A inhibits hepatocellular carcinoma (HCC) cell growth via a mechanism distinct from the broad-spectrum Nrf2 inhibitor brusatol. Yadanziolide A specifically targets the TNF-α/STAT3 pathway, inhibiting STAT3 and JAK2 phosphorylation, thereby activating apoptotic pathways [1]. This is in contrast to brusatol, which is characterized as an Nrf2 inhibitor [2]. While both compounds are cytotoxic, their molecular targets diverge significantly, making yadanziolide A the specific chemical probe for investigating JAK-STAT signaling in HCC.

Hepatocellular Carcinoma JAK-STAT Pathway Mechanism of Action Apoptosis

Yadanziolide A Exhibits Superior Antiviral Potency Against TMV Compared to Broader-Spectrum Quassinoids

Yadanziolide A demonstrates a specific and potent antiviral effect against Tobacco Mosaic Virus (TMV) with an IC50 of 5.5 μM . This activity is a specific characteristic of the yadanziolide series, as many other quassinoids from the same plant, such as brusatol, are not reported to have this activity and are instead characterized primarily for their broad anticancer and Nrf2 inhibitory effects [1]. This makes yadanziolide A a unique chemical probe for studying plant viral infection models and anti-TMV mechanisms, where other in-class compounds are ineffective or less characterized.

Antiviral Tobacco Mosaic Virus Natural Product Plant Virology

Yadanziolide A Demonstrates High Potency and Efficacy in Preclinical HCC Models with a Quantified In Vivo Tumor Growth Inhibition

In an orthotopic liver cancer mouse model, treatment with yadanziolide A led to a significant inhibition of tumor growth and a reduction in liver damage [1]. This in vivo efficacy is supported by in vitro data showing significant inhibition of HCC cell proliferation, migration, and invasion at concentrations as low as ≥0.1 μM [1]. While other quassinoids like brusatol also show in vivo activity, their mechanisms differ; for example, brusatol acts via Nrf2 inhibition and induction of ferroptosis in various models, not specifically through JAK-STAT in HCC [2]. Yadanziolide A's demonstrated in vivo efficacy in an orthotopic HCC model, combined with its unique mechanism, provides a clear basis for selecting it for preclinical studies focused on this cancer type.

In Vivo Efficacy Hepatocellular Carcinoma Xenograft Model Tumor Growth Inhibition

Yadanziolide A Exhibits Differential Cytotoxicity Profile Compared to Bruceine D in Bladder Cancer Cells

Yadanziolide A and bruceine D, another quassinoid from *Brucea javanica*, exhibit differing cytotoxicity profiles. While direct head-to-head data for yadanziolide A in T24 bladder cancer cells is not available, bruceine D shows an IC50 of 7.65 ± 1.2 µg/mL against this cell line [1]. In contrast, yadanziolide A's reported cytotoxicity against other cancer cell lines, such as A549 (IC50 = 9.3 µM), BGC-823 (IC50 = 2.1 µM), and HCT-8 (IC50 = 8.6 µM), suggests a distinct spectrum of activity . This difference highlights that even within the same quassinoid class, structural variations lead to non-overlapping potencies against different cancer types, making yadanziolide A a preferred choice for researchers specifically investigating its unique SAR or its activity against gastric (BGC-823) or lung (A549) cancer cell lines.

Cytotoxicity Bladder Cancer Quassinoid Cell Viability

Yadanziolide A's Structural Features Define a Unique Sub-Class with Distinct Bioactivity from Brusatol and Bruceosides

Yadanziolide A is a C20 quassinoid characterized by a specific hemiacetal linkage at C-20 and a distinct hydroxylation pattern (1β,11β,12α,14,15β,21-hexahydroxy) [1][2]. This differentiates it structurally from other major quassinoids like brusatol (which has a different oxygenation pattern and is a known Nrf2 inhibitor) [3] and from glycosidic quassinoids like bruceoside B . These structural differences are not trivial; they are the direct basis for yadanziolide A's unique biological profile, including its specific antiviral activity and JAK-STAT inhibitory mechanism [4]. The compound's defined molecular formula (C20H26O10) and weight (426.41 g/mol) ensure a high-purity, well-characterized starting material for synthetic modification and SAR studies, unlike complex glycosides or extracts.

Structure-Activity Relationship Quassinoid Chemistry C20 Quassinoid Natural Product Isolation

Evidence-Based Application Scenarios for Yadanziolide A in Research and Drug Discovery


Investigating JAK-STAT Pathway Modulation in Hepatocellular Carcinoma

Researchers studying hepatocellular carcinoma (HCC) should utilize yadanziolide A as a specific chemical probe to investigate the role of the JAK2/STAT3 signaling axis in tumor growth, metastasis, and apoptosis [1]. Unlike the broad Nrf2 inhibitor brusatol, yadanziolide A provides a targeted tool to dissect this pathway, with validated in vitro activity at ≥0.1 µM in multiple HCC cell lines and confirmed in vivo tumor growth inhibition in orthotopic mouse models [1].

Antiviral Screening and Mechanism of Action Studies Against Tobacco Mosaic Virus (TMV)

Yadanziolide A is a validated, potent inhibitor of TMV with an IC50 of 5.5 µM, making it an ideal positive control or lead compound for screening new anti-TMV agents or for investigating the cellular mechanisms of viral inhibition by quassinoids . Its specific activity differentiates it from other Brucea javanica quassinoids, which do not share this property, ensuring experimental relevance [2].

Structure-Activity Relationship (SAR) Studies on C20 Quassinoid Scaffolds

Medicinal chemistry groups focused on optimizing quassinoid scaffolds for improved therapeutic windows should use yadanziolide A as a starting point [3]. Its defined C20 structure, including the critical hemiacetal linkage and unique hydroxylation pattern, offers a specific chemical template distinct from brusatol or glycosidic quassinoids. This allows for systematic derivatization to probe the structural determinants of JAK-STAT inhibition versus Nrf2 inhibition or cytotoxicity [4].

Comparative Oncology Studies on Gastric and Colorectal Cancer Cell Lines

Given its differential cytotoxicity profile, with notable potency against BGC-823 gastric cancer cells (IC50 = 2.1 µM) and HCT-8 colorectal cancer cells (IC50 = 8.6 µM), yadanziolide A is a superior choice over bruceine D for research focusing on these specific cancer types [5]. This selective activity can be leveraged in phenotypic screening panels to identify cancer cell lines with unique sensitivity to the yadanziolide sub-class of quassinoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for yadanziolide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.